molecular formula C17H19NOS B5163839 N-[2-(benzylthio)ethyl]-2-methylbenzamide

N-[2-(benzylthio)ethyl]-2-methylbenzamide

Cat. No.: B5163839
M. Wt: 285.4 g/mol
InChI Key: FGFZGQIYKMFILS-UHFFFAOYSA-N
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Description

N-[2-(benzylthio)ethyl]-2-methylbenzamide, also known as BMEA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BMEA belongs to the class of compounds known as benzamides, which have been shown to possess a range of biological activities. In

Mechanism of Action

The mechanism of action of N-[2-(benzylthio)ethyl]-2-methylbenzamide is not fully understood, but studies have shown that it interacts with certain proteins in the body, including histone deacetylases (HDACs). HDACs are enzymes that play a role in gene expression, and their inhibition by this compound may contribute to its anti-cancer properties. This compound has also been shown to inhibit the activity of certain enzymes involved in inflammation, further supporting its potential as a therapeutic agent.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have antioxidant activity, which may contribute to its therapeutic potential. This compound has also been shown to decrease the production of certain cytokines, which are proteins involved in inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2-(benzylthio)ethyl]-2-methylbenzamide in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. This makes it a useful tool for studying the mechanisms of action of various diseases. However, this compound has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential directions for future research on N-[2-(benzylthio)ethyl]-2-methylbenzamide. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the identification of specific cancer types that are most responsive to this compound treatment. Furthermore, the potential use of this compound in combination with other therapeutic agents is an area of research that warrants further investigation. Finally, the development of this compound-based diagnostic tools for cancer detection is an area of research that has the potential to revolutionize cancer diagnosis and treatment.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in cancer and inflammatory diseases. Its mechanism of action is not fully understood, but studies have shown that it interacts with certain proteins in the body, including HDACs. This compound has a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antioxidant properties. Its relatively low toxicity and potential for use in combination with other therapeutic agents make it a useful tool for studying the mechanisms of action of various diseases. Future research on this compound should focus on the development of this compound derivatives with improved solubility and bioavailability, as well as the identification of specific cancer types that are most responsive to this compound treatment.

Synthesis Methods

The synthesis of N-[2-(benzylthio)ethyl]-2-methylbenzamide involves several steps, including the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-chloro-2-methylbenzoic acid. The resulting acid is then reacted with N-(benzylthio)ethylamine to form this compound. The synthesis of this compound has been optimized to increase the yield of the final product, and the compound can be obtained in pure form using various purification techniques.

Scientific Research Applications

N-[2-(benzylthio)ethyl]-2-methylbenzamide has been studied extensively for its potential as a therapeutic agent in various diseases. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.

Properties

IUPAC Name

N-(2-benzylsulfanylethyl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c1-14-7-5-6-10-16(14)17(19)18-11-12-20-13-15-8-3-2-4-9-15/h2-10H,11-13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFZGQIYKMFILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCSCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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